1-Chlorophosphirane
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Overview
Description
1-Chlorophosphirane is a cyclic organophosphorus compound characterized by a three-membered ring structure containing one phosphorus atom and one chlorine atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and reactive properties.
Preparation Methods
1-Chlorophosphirane can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-dichloroethane with the conjugate base of phosphine . This method is efficient and yields the desired product under controlled conditions. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
1-Chlorophosphirane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen, leading to the formation of phosphine oxides.
Reduction: Reducing agents like lithium aluminum hydride can convert this compound to phosphines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, molecular oxygen.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Amines, alkoxides.
Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphiranes.
Scientific Research Applications
1-Chlorophosphirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a ligand in coordination chemistry, which can be used to study biological systems.
Medicine: While not directly used as a drug, its derivatives are investigated for potential pharmaceutical applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Chlorophosphirane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The phosphorus atom in the three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules.
Comparison with Similar Compounds
1-Chlorophosphirane can be compared with other similar compounds such as:
Phosphirane: The parent compound without the chlorine atom. It is less reactive compared to this compound.
1-Bromophosphirane: Similar in structure but contains a bromine atom instead of chlorine. It exhibits different reactivity due to the larger atomic radius of bromine.
1-Fluorophosphirane: Contains a fluorine atom, which makes it more reactive due to the high electronegativity of fluorine.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
115561-13-2 |
---|---|
Molecular Formula |
C2H4ClP |
Molecular Weight |
94.48 g/mol |
IUPAC Name |
1-chlorophosphirane |
InChI |
InChI=1S/C2H4ClP/c3-4-1-2-4/h1-2H2 |
InChI Key |
WCKVRPMJEQYNTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CP1Cl |
Origin of Product |
United States |
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